

# Benchmarking TCMDC-135051 against the Medicines for Malaria Venture criteria

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## Compound of Interest

Compound Name: TCMDC-135051

Cat. No.: B10819712

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## TCMDC-135051: A Promising Antimalarial Candidate Meeting Key MMV Criteria

A comprehensive analysis of the novel PfCLK3 inhibitor, **TCMDC-135051**, demonstrates its potential as a next-generation antimalarial drug, aligning with crucial criteria set forth by the Medicines for Malaria Venture (MMV) for the ideal drug candidate. Exhibiting a novel mechanism of action with multistage activity, including transmission-blocking potential, **TCMDC-135051** represents a significant advancement in the fight against drug-resistant malaria.

**TCMDC-135051**, a 7-azaindole-based compound, emerged from a screening of approximately 25,000 compounds and has been identified as a potent and selective inhibitor of Plasmodium falciparum cdc2-related kinase 3 (PfCLK3).[1][2] This protein kinase is essential for the regulation of RNA splicing in the malaria parasite, a critical process for its survival and proliferation.[1][3][4] By targeting PfCLK3, **TCMDC-135051** disrupts the parasite's lifecycle at multiple stages, a key attribute for an effective antimalarial therapy.[1][5][6]

The development of new antimalarials with novel mechanisms of action is a high priority for the MMV to combat the growing threat of resistance to existing drugs.[7][8] **TCMDC-135051** meets this criterion by acting on a target not addressed by current therapies.[1][3] Furthermore, its ability to act on asexual blood stages, liver stages, and gametocytes aligns with the MMV's goal for drugs that can provide a curative treatment, offer prophylaxis, and block transmission.[1][2][6]

## Performance of TCMDC-135051 against MMV Target Candidate Profiles

The Medicines for Malaria Venture has established Target Candidate Profiles (TCP) and Target Product Profiles (TPP) that outline the desired characteristics of new antimalarial drugs.[9]

Below is a summary of **TCMDC-135051**'s performance against some of these key criteria based on available preclinical data.

MMV Criterion Category	Specific Criterion	Performance of TCMDC-135051	Reference
Activity Against Asexual Blood Stages (TCP-1)	Potency (EC50) against drug-sensitive <i>P. falciparum</i>	EC50 = 180 - 323 nM	<a href="#">[1]</a> <a href="#">[2]</a>
Potency (EC50) against drug-resistant <i>P. falciparum</i>	15-fold shift in sensitivity in a resistant mutant (G449P)	<a href="#">[1]</a> <a href="#">[3]</a>	
Novel Mechanism of Action	Inhibition of PfCLK3, a novel antimalarial target	<a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a>	
Transmission Blocking Activity (TCP-5)	Activity against Stage V gametocytes	EC50 = 800 - 910 nM	<a href="#">[2]</a>
Inhibition of exflagellation	EC50 = 200 nM	<a href="#">[2]</a>	
Prophylactic Potential	Activity against liver stages ( <i>P. berghei</i> )	EC50 = 400 nM	<a href="#">[2]</a>
Cross-species Activity	Activity against other Plasmodium species	Active against <i>P. berghei</i> , <i>P. vivax</i> , and <i>P. knowlesi</i>	<a href="#">[5]</a>
Selectivity	Selectivity over human orthologue (PRPF4B)	>100-fold less active against the human kinase	<a href="#">[5]</a> <a href="#">[10]</a>
In Vivo Efficacy	Efficacy in a mouse model ( <i>P. berghei</i> )	Near-complete parasite clearance at 50 mg/kg twice daily	<a href="#">[2]</a>

## Experimental Protocols

The evaluation of **TCMDC-135051** involved several key experimental assays to determine its potency, selectivity, and multistage activity.

## PfCLK3 Kinase Inhibition Assay

A time-resolved fluorescence energy transfer (TR-FRET) assay was utilized to quantify the in vitro kinase activity of PfCLK3 and the inhibitory potential of **TCMDC-135051**.<sup>[1][3][4]</sup> This assay measures the transfer of energy between two fluorescent molecules. In the context of this experiment, a biotinylated peptide substrate and an antibody that recognizes the phosphorylated form of the substrate are used. Inhibition of the kinase by a compound like **TCMDC-135051** leads to a decrease in the FRET signal. The IC<sub>50</sub> value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is then determined.<sup>[1]</sup>

## P. falciparum Asexual Blood Stage Viability Assay

The parasitocidal activity of **TCMDC-135051** against the asexual blood stages of *P. falciparum* was assessed using a SYBR Green I-based fluorescence assay.<sup>[1]</sup> This method relies on the measurement of DNA content as an indicator of parasite proliferation. Parasites are cultured in the presence of varying concentrations of the test compound. After a set incubation period, the cells are lysed, and the fluorescent dye SYBR Green I, which binds to DNA, is added. The fluorescence intensity is proportional to the number of viable parasites. The EC<sub>50</sub> value, the concentration of the compound that inhibits parasite growth by 50%, is then calculated.

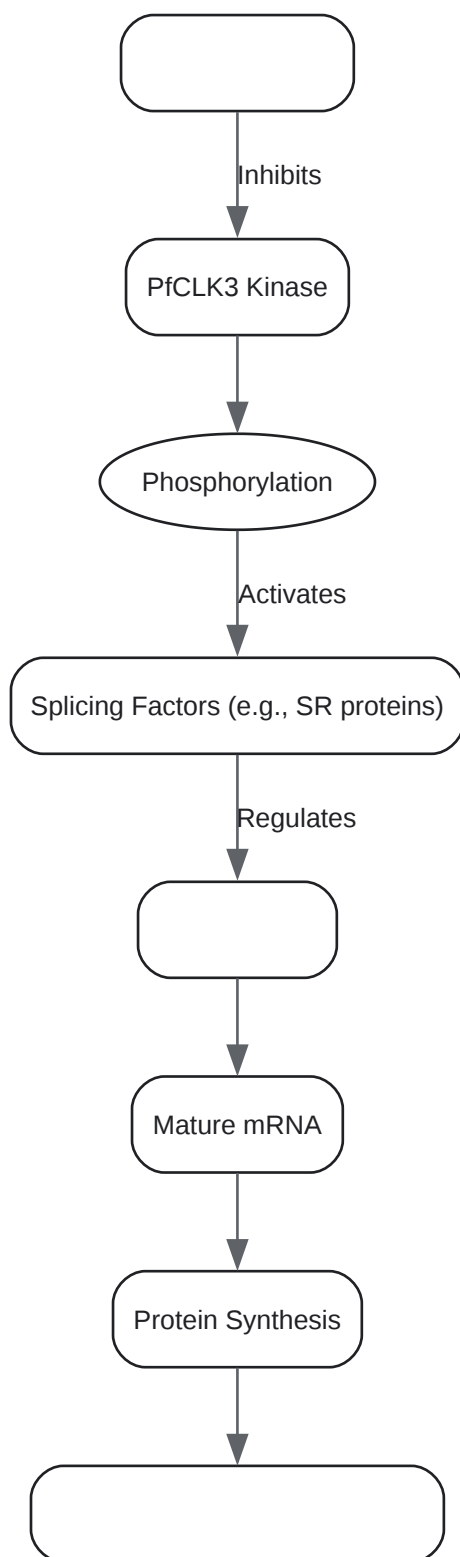
## Gametocyte and Liver Stage Assays

The activity of **TCMDC-135051** against *P. falciparum* gametocytes (early and late-stage) and *P. berghei* liver stages was also evaluated.<sup>[2]</sup> For gametocyte assays, the viability of the sexual stage parasites is measured after exposure to the compound. Liver stage activity is typically assessed by infecting hepatocyte cultures with sporozoites and then treating with the compound, followed by quantification of the parasite load.<sup>[2][10]</sup>

## Visualizing the Mechanism and Workflow

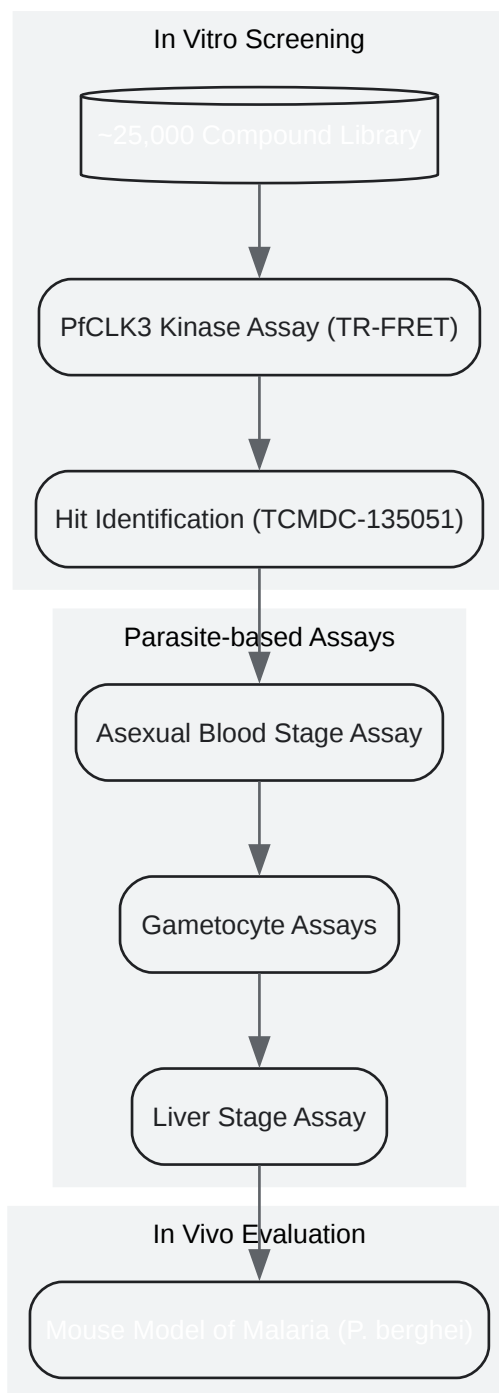
To better understand the biological context and the discovery process for **TCMDC-135051**, the following diagrams illustrate its mechanism of action and the general experimental workflow.

## Mechanism of Action of TCMDC-135051

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Caption: Mechanism of action of **TCMDC-135051** targeting PfCLK3 and disrupting RNA splicing.

Discovery and Validation Workflow for TCMDC-135051



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Caption: A simplified workflow for the discovery and validation of **TCMDC-135051**.

In conclusion, **TCMDC-135051** is a promising lead compound that aligns well with the criteria set by the Medicines for Malaria Venture for a next-generation antimalarial drug.<sup>[1]</sup><sup>[3]</sup> Its novel mechanism of action, multistage activity, and initial in vivo efficacy data suggest that further development of this compound and its analogues could lead to a valuable new tool in the global effort to eradicate malaria.

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